molecular formula C13H19NO3S B7919706 Toluene-4-sulfonic acid (S)-1-methyl-piperidin-3-yl ester

Toluene-4-sulfonic acid (S)-1-methyl-piperidin-3-yl ester

Cat. No.: B7919706
M. Wt: 269.36 g/mol
InChI Key: ZCBNKLBOYPCYSS-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Toluene-4-sulfonic acid (S)-1-methyl-piperidin-3-yl ester is a chemical compound that belongs to the class of sulfonic acid esters It is characterized by the presence of a toluene-4-sulfonic acid moiety attached to a (S)-1-methyl-piperidin-3-yl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of toluene-4-sulfonic acid (S)-1-methyl-piperidin-3-yl ester typically involves the esterification of toluene-4-sulfonic acid with (S)-1-methyl-piperidin-3-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Toluene-4-sulfonic acid (S)-1-methyl-piperidin-3-yl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding sulfonamides.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonic acid ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamides.

    Substitution: Various substituted sulfonic acid esters.

Scientific Research Applications

Chemistry

In organic synthesis, toluene-4-sulfonic acid (S)-1-methyl-piperidin-3-yl ester is used as a reagent for the introduction of sulfonic acid ester groups into target molecules. It serves as a protecting group for alcohols and amines, facilitating selective reactions in complex synthetic pathways.

Biology

The compound is utilized in biochemical studies to modify proteins and peptides. It can be used to introduce sulfonic acid ester groups into biomolecules, aiding in the investigation of protein structure and function.

Medicine

In pharmaceutical research, this compound is explored for its potential as a drug intermediate. It can be used in the synthesis of active pharmaceutical ingredients (APIs) and prodrugs, enhancing the solubility and bioavailability of therapeutic compounds.

Industry

The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers and resins, contributing to the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid (S)-1-methyl-piperidin-3-yl ester involves its ability to act as a sulfonating agent. The sulfonic acid ester group can undergo nucleophilic attack by various nucleophiles, leading to the formation of sulfonated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Toluene-4-sulfonic acid methyl ester: Similar in structure but with a methyl ester group instead of a (S)-1-methyl-piperidin-3-yl ester group.

    Toluene-4-sulfonic acid ethyl ester: Contains an ethyl ester group, differing in the alkyl chain length.

    Toluene-4-sulfonic acid benzyl ester: Features a benzyl ester group, providing different steric and electronic properties.

Uniqueness

Toluene-4-sulfonic acid (S)-1-methyl-piperidin-3-yl ester is unique due to the presence of the (S)-1-methyl-piperidin-3-yl ester group, which imparts specific stereochemical and electronic characteristics. This uniqueness can influence its reactivity and interactions in various chemical and biological systems, making it a valuable compound for specialized applications.

Properties

IUPAC Name

[(3S)-1-methylpiperidin-3-yl] 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-11-5-7-13(8-6-11)18(15,16)17-12-4-3-9-14(2)10-12/h5-8,12H,3-4,9-10H2,1-2H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBNKLBOYPCYSS-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CCCN(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.